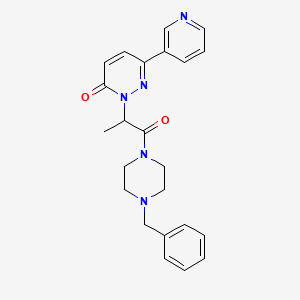

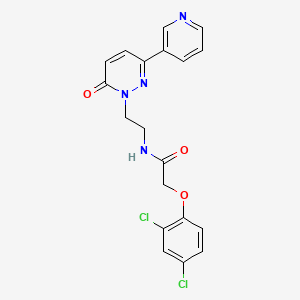

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Apoptosis Induction in Cancer Therapy

This compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting tubulin polymerization, which is a crucial process for cell division in cancer cells . This application is significant in the development of chemotherapeutic agents that can selectively induce cell death in cancerous tissues.

PARP Inhibition for Breast Cancer Treatment

The compound has been identified as a potential inhibitor of Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair . Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. This is particularly useful in treating breast cancer cells that are dependent on PARP for survival.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity . This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Drug Delivery Systems

The structural complexity of the compound allows for the possibility of being used in drug delivery systems. Its ability to bind to specific cellular targets could be harnessed to deliver drugs more effectively to the desired site of action.

Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand the potential and limitations of this compound in these areas. The above analysis is based on the structural characteristics and related research on similar compounds, as well as the current scientific literature available .

作用機序

Target of Action

Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit cytotoxic activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that this compound might also interact with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound could potentially disrupt the formation of the mitotic spindle, thereby preventing cell division and inducing cell death .

Biochemical Pathways

Given the potential interaction with tubulin, the compound could affect the microtubule dynamics, a key process in cell division. Disruption of this process can lead to cell cycle arrest and apoptosis . .

Pharmacokinetics

The compound’s molecular weight (36650) and calculated Log P values suggest that it may have good oral bioavailability . The compound is also predicted to have high gastrointestinal absorption and BBB permeation , which could potentially allow it to reach its target sites effectively.

Result of Action

The potential result of the compound’s action could be the inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in tumor growth and potentially contribute to the treatment of cancer.

特性

IUPAC Name |

2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-3-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-18(28-22(29)10-9-21(25-28)20-8-5-11-24-16-20)23(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBHFFCXEBKBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2879391.png)

![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)

![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)

![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)

![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)